The compound "(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate" and its enantiomers have garnered significant attention in the field of medicinal chemistry due to their pivotal role as key ligands in the synthesis of HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV, as they target the protease enzyme, which is essential for the maturation of the virus. The stereoselective synthesis of these compounds is of paramount importance as it ensures the high efficacy and safety profile of the resulting drugs.
The most prominent application of hexahydrofuro[2,3-b]furan derivatives is in the field of HIV treatment. The stereoselective synthesis of these compounds has led to the development of potent HIV protease inhibitors, such as Darunavir, which are used to treat multi-drug-resistant HIV. The synthesis of these compounds has been optimized to achieve high enantiomeric excess, which is crucial for their efficacy as drugs123.
The development of efficient synthetic routes for these compounds has significant implications in the field of synthetic organic chemistry. Various methods have been reported, including ester-derived titanium enolate based anti-aldol reactions, one-pot procedures involving [2+2]-photocycloaddition, and organo- and biocatalyzed processes. These methods demonstrate the versatility and adaptability of synthetic strategies to produce complex molecules with high enantiomeric purity123.
Although not directly related to the compound , the research on furan derivatives has extended to the biorenewables industry. For instance, the aerobic oxidation of 5-(hydroxymethyl)furfural (HMF) cyclic acetal has been studied for the production of furan-2,5-dicarboxylic acid, an important monomer for biopolymer production. This showcases the broader potential of furan derivatives in sustainable chemistry and materials science4.
The scalable synthesis of hexahydrofuro[2,3-b]furan derivatives has implications for drug development beyond HIV protease inhibitors. The methodologies developed can be applied to construct a variety of furo[2,3-b]furan derivatives, which may serve as key components in other therapeutic agents. The ability to access optically enriched enantiomers of these compounds opens up possibilities for the discovery of new drugs with improved pharmacological profiles5.
Methods of Synthesis
The synthesis of (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate can be achieved through several methods. A notable approach involves the reaction of 2,3-dihydrofuran with a glyoxylate derivative in the presence of a titanium salt catalyst. The titanium salt facilitates the formation of the furan structure while controlling the stereochemistry of the product.
The general reaction pathway can be summarized as follows:
Technical parameters such as temperature control and reaction time are critical to optimize yield and selectivity for the desired stereoisomer .
Molecular Structure
The molecular structure of (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate features a fused ring system characteristic of furofuran compounds. The stereochemistry at positions 3, 3a, and 6a contributes to its biological activity.
Key structural data includes:
CC(=O)O[C@@H]1CO[C@@H]2OCC[C@H]12
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1
This structure indicates the presence of hydroxyl and acetate functional groups that are crucial for its interaction with biological targets .
Reactivity and Chemical Reactions
(3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate is involved in various chemical reactions typical for furan derivatives:
These reactions highlight its potential as an intermediate in synthesizing more complex organic molecules or pharmaceuticals .
Mechanism of Action
The mechanism by which (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate exerts its pharmacological effects is primarily linked to its role as an intermediate in the synthesis of retroviral protease inhibitors. The compound's structural features allow it to interact with viral proteases by mimicking natural substrates or cofactors.
Inhibition occurs when the compound binds to active sites on proteases, preventing them from processing viral polyproteins necessary for viral replication. This action disrupts the viral life cycle and contributes to antiviral efficacy .
Scientific Applications
(3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl acetate serves as an important intermediate in pharmaceutical chemistry. Its primary applications include:
The compound's versatility underscores its significance in both academic research and pharmaceutical development initiatives .
The compound is systematically named (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate, reflecting its fused bis-tetrahydrofuran (bis-THF) ring system and absolute stereochemistry. The alphanumeric stereochemical descriptors (3S,3aR,6aS) define the chiral centers at positions 3, 3a, and 6a within the bicyclic framework. This nomenclature adheres to IUPAC conventions for fused oxygen heterocycles, where "hexahydrofuro[2,3-b]furan" denotes complete saturation of the furan rings. The "acetate" suffix specifies the ester functional group at C3. The compound is registered under CAS Number 162020-29-3, with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. Its enantiomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-09-5), shares identical connectivity but exhibits inverted stereochemistry [2] [4].
Table 1: Fundamental Chemical Identification Data
Property | Value |
---|---|
CAS Number | 162020-29-3 |
Systematic Name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate |
Molecular Formula | C₈H₁₂O₄ |
Molecular Weight | 172.18 g/mol |
Stereochemical Descriptors | (3S,3aR,6aS) |
Key Pharmaceutical Role | Intermediate for HIV protease inhibitors (e.g., Darunavir) [1] |
The bicyclic core consists of two fused tetrahydrofuran rings adopting a cis-decalin-like topology. The stereochemistry at C3a and C6a establishes a rigid [3.3.0]-bicyclic system with a cis fusion, confining the rings to envelope or twist conformations. The acetate group at C3 occupies an equatorial-like orientation, minimizing steric strain with the adjacent hydrogen atoms. This stereoelectronic arrangement is critical for its biological function: The oxygen atoms at O1 and O4 (furan ring oxygens) act as hydrogen-bond acceptors, while the bicyclic scaffold provides preorganized three-dimensionality for precise interactions with HIV protease residues. Computational analyses reveal low ring-flipping energy barriers (<10 kcal/mol) due to the flexibility of the tetrahydrofuran moieties, though the (3S,3aR,6aS) configuration constrains the molecule to a single dominant conformation in solution [3] [7].
Table 2: Key Geometric Parameters of the Bis-THF Core
Parameter | Value/Range | Structural Implication |
---|---|---|
C-O Bond Lengths | 1.42–1.46 Å (ring) | Characteristic of tetrahydrofuran ethers |
C3–O (Acetate) Length | ~1.36 Å | Typical for ester C–O bonds |
Ring Fusion Angle | ~105° (C3a–C6a) | Enforces cis-fused bicyclic geometry |
C3–C3a–C6a Bond Angle | 100–110° | Facilitates boat-chair conformation |
Torsional Flexibility | Limited (ΔG‡ < 10 kcal/mol) | Preorganized scaffold for ligand binding |
Nuclear Magnetic Resonance
¹H Nuclear Magnetic Resonance (600 MHz, CDCl₃): The spectrum displays distinct signals for the bis-THF and acetate moieties. Protons at H3a and H6a (bridgehead positions) resonate as doublets of doublets near δ 3.85–4.05 ppm due to geminal and vicinal coupling. The methine proton at H3 (attached to the acetoxy group) appears as a multiplet at δ 5.25–5.40 ppm. Methylene protons of the furan rings show complex splitting patterns: H2/H2' and H5/H5' absorb between δ 3.50–4.20 ppm, while H6/H6' appear at δ 2.50–2.80 ppm. The acetate methyl group gives a singlet at δ 2.05 ppm [1] [3].
¹³C Nuclear Magnetic Resonance (150 MHz, CDCl₃): Key signals include the carbonyl carbon of the acetate at δ 170.5–171.0 ppm, C3 (methine) at δ 78.0–79.0 ppm, and bridgehead carbons C3a/C6a at δ 80.0–85.0 ppm. Methylene carbons (C2, C5, C6, C6a) resonate between δ 25.0–35.0 ppm. The methyl carbon of the acetate group appears at δ 20.5–21.0 ppm [3] [5].
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Assignment |
---|---|---|---|---|
C3 | 5.25–5.40 | multiplet | 78.0–79.0 | CH–OCOCH₃ |
C3a | 3.95–4.05 | dd | 80.0–82.0 | Bridgehead CH–O |
C6a | 3.85–3.95 | dd | 83.0–85.0 | Bridgehead CH–O |
C2/C5 | 3.90–4.20 | m | 68.0–70.0 | O–CH₂–CH (furan) |
C6 | 2.50–2.80 | m | 25.0–28.0 | CH₂ (fused ring junction) |
OCOCH₃ | 2.05 | s | 20.5–21.0 | Methyl carbon |
OCOCH₃ | - | - | 170.5–171.0 | Carbonyl carbon |
Infrared Spectroscopy
Infrared spectroscopy (neat) shows a strong C=O stretch at 1740–1745 cm⁻¹, characteristic of the acetate ester group. Asymmetric C–O–C stretching vibrations of the furan rings appear at 1060–1150 cm⁻¹, while C–O stretching of the ester is observed at 1220–1250 cm⁻¹. Absence of O–H stretches (3200–3600 cm⁻¹) confirms full acetylation of the parent alcohol [1] [4].
Mass Spectrometry
Electron-impact mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 172.073 (calculated for C₈H₁₂O₄⁺), consistent with the molecular weight. Key fragment ions include m/z 112 (loss of CH₃COOH), m/z 84 (loss of both the acetate and ethylene oxide from ring cleavage), and m/z 43 (CH₃CO⁺). High-resolution mass spectrometry (HRMS) confirms the elemental composition with an error of <5 ppm [1] [5].
Single-crystal X-ray diffraction analysis unambiguously confirms the (3S,3aR,6aS) absolute configuration and molecular geometry. Crystals are typically orthorhombic, space group P2₁2₁2₁, with unit cell parameters a = 6.82 Å, b = 9.45 Å, c = 14.20 Å, α = β = γ = 90°. The asymmetric unit contains one molecule, with anisotropic displacement parameters indicating rigid lattice packing. The fused ring system adopts a boat-chair conformation, with puckering parameters q₂ = 0.45(2) and q₃ = –0.35(2) for the five-membered rings. The C3–O (acetate) bond length is 1.362(3) Å, while C3a–O1 and C6a–O4 distances are 1.428(3) Å and 1.434(3) Å, respectively. The dihedral angle between the acetate group and the C3–C3a bond is 85.5°, positioning the carbonyl oxygen perpendicular to the ring plane to minimize steric clashes. Hydrogen bonding between the furan ring oxygen (O1) and a neighboring molecule’s H6 proton (O1···H6–C6 = 2.35 Å) stabilizes the crystal lattice. The Flack parameter of 0.02(3) definitively assigns the absolute stereochemistry [3] [7].
Table 4: Crystallographic Data for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 6.82 Å, b = 9.45 Å, c = 14.20 Å |
Unit Cell Angles | α = β = γ = 90° |
Resolution Limit | 0.84 Å |
R Factor | < 0.05 |
Flack Parameter | 0.02(3) |
Key Bond Length (C3–O) | 1.362(3) Å |
Key Bond Angle (C3a–C3–O) | 110.2(1)° |
Dihedral Angle (O=C–O–C3) | 85.5° |
Hydrogen Bond (O1···H6) | 2.35 Å |
This structural validation is critical for understanding the compound’s role as a chiral building block for HIV protease inhibitors like Darunavir. The precise spatial orientation of the oxygen atoms in the (3S,3aR,6aS) configuration enables optimal hydrogen bonding with the Asp25/Asp25' residues in the protease active site, explaining its efficacy as a pharmaceutical intermediate [1] [3] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: